6-(Difluoromethoxy)-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(difluoromethoxy)-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O/c9-8(10)13-6-2-1-5-4-11-12-7(5)3-6/h1-4,8H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYHGIUXZPBCKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis of 6 Difluoromethoxy 1h Indazole and Its Derivatives
General Synthetic Strategies for Indazole Core Construction
A variety of synthetic routes have been developed to construct the bicyclic indazole framework, which consists of a fused benzene (B151609) and pyrazole (B372694) ring. caribjscitech.com These methods often start from appropriately substituted anilines or other benzene derivatives and employ cyclization reactions to form the pyrazole ring.
Key Synthetic Approaches to the Indazole Core:
| Synthetic Strategy | Starting Materials | Key Features | Reference |
| Diazotization/Cyclization | Substituted o-toluidines | Formation of a diazonium salt followed by intramolecular cyclization. | google.comprimescholars.com |
| Cadogan-Sundberg Reaction | o-Nitro-substituted aromatics | Reductive cyclization using phosphites, often at high temperatures. | wikipedia.orgnih.govbohrium.com |
| Davis-Beirut Reaction | o-Nitrobenzyl amines or bromides | Base-mediated N-N bond formation under redox-neutral conditions. | wikipedia.orgacs.orgaub.edu.lb |
| [3+2] Cycloaddition | Arynes and diazo compounds | Reaction of a highly reactive aryne intermediate with a 1,3-dipole. | organic-chemistry.orgnih.govresearchgate.net |
| Palladium-Catalyzed Reactions | o-Haloaryl hydrazones, azobenzenes | Intramolecular C-N or N-N bond formation. | rsc.orgcaribjscitech.comrsc.org |
| Multi-Component Reactions | 2-Bromobenzaldehydes, amines, sodium azide | One-pot synthesis affording substituted indazoles. | caribjscitech.com |
[3+2] Dipolar cycloaddition reactions represent a powerful and direct method for assembling the indazole ring. researchgate.net This strategy typically involves the reaction of an aryne, a highly reactive and transient species, with a 1,3-dipole such as a diazo compound or a sydnone. nih.govnih.gov The aryne is commonly generated in situ from an o-(trimethylsilyl)aryl triflate in the presence of a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orgresearchgate.net
The reaction between an aryne and a diazo compound, generated in situ from an N-tosylhydrazone, proceeds under mild conditions to yield 3-substituted indazoles. organic-chemistry.org A notable variation is the use of sydnones as the 1,3-dipole. This approach provides a rapid and efficient pathway to 2H-indazoles with high selectivity and in good to excellent yields, proceeding through a [3+2] cycloaddition followed by a retro-[4+2] extrusion of carbon dioxide. nih.govnih.gov This method is valued for its mild conditions and the ability to avoid the formation of the 1H-indazole isomer. nih.gov
Palladium-catalyzed carbonylation reactions are instrumental in synthesizing indazole derivatives bearing carboxylic acid or amide functionalities. thieme-connect.comacs.org These methods typically start with a halo-indazole, such as a bromo- or iodo-indazole, and introduce a carbonyl group using carbon monoxide (CO) gas. tandfonline.comtandfonline.com
For instance, the methoxycarbonylation of 3-iodoindazoles can be achieved using a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable phosphine (B1218219) ligand, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), in the presence of methanol (B129727). thieme-connect.com Similarly, unprotected carboxy indazoles can be synthesized from bromoindazoles via Pd(II)-catalyzed carbonylation. tandfonline.com The reaction conditions, particularly the choice of catalyst, ligand, and CO pressure, are crucial for achieving high yields. For example, using Pd(dppf)Cl₂ allows the reaction to proceed at a much lower pressure (3 bar) compared to systems like PdCl₂/BINAP which may require up to 40 bar of CO. tandfonline.com
Amide cross-coupling reactions are a cornerstone for functionalizing the indazole scaffold, particularly for creating derivatives with amide linkages, which are common in pharmacologically active molecules. rsc.org This approach typically involves coupling an indazole-carboxylic acid with an amine or, conversely, an amino-indazole with a carboxylic acid.
A common method is the Suzuki-Miyaura cross-coupling, which forms C-C bonds by reacting an organoboron compound with an organohalide using a palladium catalyst. rsc.org While primarily a C-C coupling method, its principles are extended to C-N bond formation in broader synthetic strategies. More directly, amide bonds are formed using coupling reagents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). rsc.org This allows for the synthesis of molecules like N-aryl-1H-indazole-3-carboxamides from the corresponding indazole-3-carboxylic acid and an aniline (B41778) derivative. rsc.org Furthermore, palladium-catalyzed intramolecular C-H amination of aminohydrazones provides a modern route to 3-aminoindazoles. acs.org
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like indazoles by combining three or more reactants in a single step. caribjscitech.com One such example is the one-pot, three-component synthesis of 2-aryl-2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) iodide (CuI). caribjscitech.com
A prominent named MCR is the Davis-Beirut reaction, which constructs the 2H-indazole core from starting materials like o-nitrobenzaldehydes under basic conditions. wikipedia.orgacs.org This reaction proceeds through a key nitroso intermediate, leading to an N-N bond-forming heterocyclization. acs.orgaub.edu.lb The versatility of the Davis-Beirut reaction allows for the synthesis of a wide array of indazole derivatives, including 3-alkoxy-2H-indazoles and 2H-indazole N-oxides, by modifying the starting materials and reaction conditions. acs.orgresearchgate.net
Targeted Synthesis of 6-(Difluoromethoxy)-1H-Indazole
The synthesis of this compound involves two primary stages: the construction of a 6-functionalized indazole precursor, typically 6-hydroxy-1H-indazole, followed by the introduction of the difluoromethoxy group.
A common route to the indazole core starts from substituted o-toluidines. google.comorgsyn.org For example, a substituted o-toluidine (B26562) can be acetylated with acetic anhydride, followed by nitrosation with an alkali metal nitrite (B80452) (e.g., sodium nitrite) in an acidic medium. google.com This sequence leads to an N-nitroso-o-acetotoluidide intermediate, which undergoes cyclization to form the indazole ring. google.com Following the formation of the 6-hydroxy-1H-indazole, the crucial difluoromethylation step is performed on the phenolic hydroxyl group. This transformation is often accomplished using a difluoromethylating agent like chlorodifluoromethane (B1668795) (ClCF₂H) under basic conditions. nih.gov The base deprotonates the hydroxyl group, forming a phenoxide that then acts as a nucleophile to displace the chloride from ClCF₂H.
Regioselectivity is a critical challenge in the functionalization of indazoles, as the heterocycle possesses two distinct nitrogen atoms (N1 and N2) in addition to other potential reaction sites. google.com When introducing a difluoromethyl group onto a 6-hydroxy-1H-indazole, the reaction must selectively target the oxygen atom of the hydroxyl group over the ring nitrogens.
The difluoromethyl group (CF₂H) is a valuable functional group in medicinal chemistry, often considered a lipophilic bioisostere of a hydroxyl or thiol group. researchgate.netscienceopen.comwiley-vch.de The introduction of this group can be achieved through various methods. For heteroaromatic systems, direct C-H difluoromethylation has been developed, for instance at the C3 position of 2H-indazoles using electrochemical methods. thieme-connect.deresearchgate.net
For the O-difluoromethylation of a phenolic precursor like 6-hydroxy-1H-indazole, the reaction typically leverages the nucleophilicity of the corresponding phenoxide. Nickel-catalyzed cross-coupling of chlorodifluoromethane with aryl chlorides has proven effective for forming Ar-CF₂H bonds and shows high functional group tolerance, even with unprotected hydroxyl groups. nih.gov The reaction conditions, including the choice of base, solvent, and catalyst system, are optimized to favor O-alkylation over N-alkylation. The inherent acidity of the phenolic proton allows for its selective deprotonation under basic conditions, leading to the desired regioselective formation of the 6-(difluoromethoxy) ether bond.
Incorporation of the Difluoromethoxy Moiety during Indazole Ring Formation
An alternative and often more direct approach involves constructing the bicyclic indazole system from aromatic precursors that already possess the 6-(difluoromethoxy) group. This de novo synthesis strategy relies on classical indazole formation reactions.
A primary method involves the reaction of an appropriately substituted benzaldehyde (B42025) with hydrazine (B178648). Current time information in Bangalore, IN.nih.gov For the synthesis of this compound, a plausible precursor would be 2-fluoro-4-(difluoromethoxy)benzaldehyde . The reaction with hydrazine hydrate, typically in a solvent like n-butanol or diglyme (B29089) at elevated temperatures, would lead to the condensation and subsequent cyclization via nucleophilic aromatic substitution of the fluorine atom to form the desired indazole ring. researchgate.net
Another common route starts from substituted anilines. The Jacobsen modification of indazole synthesis involves the diazotization of N-acetyl-toluidines. researchgate.net A corresponding precursor for this compound could be synthesized starting from 4-aminophenol, which is first converted to N-(4-hydroxyphenyl)acetamide . This intermediate can then be difluoromethoxylated to yield N-[4-(difluoromethoxy)phenyl]acetamide . nih.gov Subsequent functionalization, such as nitration at the ortho position to the amino group followed by reduction and cyclization, can lead to the indazole core.
Furthermore, syntheses starting from 2-aminobenzonitriles are also established. organic-chemistry.org A precursor such as 2-amino-5-(difluoromethoxy)benzonitrile could be cyclized to form the corresponding 3-amino-6-(difluoromethoxy)-1H-indazole, which can be further modified.
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods. While specific green chemistry protocols for this compound are not extensively documented, principles applied to the synthesis of related heterocycles are highly relevant.
One significant advancement is the use of visible-light photoredox catalysis, which allows reactions to proceed under mild, metal-free, and oxidant-free conditions. orgsyn.org For example, the direct C3-carbamoylation of 2H-indazoles has been achieved using an organic photocatalyst, demonstrating a greener alternative to traditional metal-catalyzed methods. orgsyn.org Such strategies could potentially be adapted for the functionalization of this compound.
The use of greener solvents and energy sources is another key aspect. Copper-catalyzed syntheses of 2H-indazoles have been performed in polyethylene (B3416737) glycol (PEG), a recyclable and environmentally friendly solvent. primescholars.com Microwave-assisted, solvent-free syntheses have also been developed for various heterocyclic compounds, offering advantages such as reduced reaction times, cleaner reaction profiles, and easier work-up. These general approaches represent promising avenues for developing more sustainable syntheses of this compound and its derivatives.
Derivatization and Functionalization Strategies
The this compound scaffold can be further modified at several positions to generate a library of analogues. The primary sites for derivatization are the nitrogen atoms (N1 and N2) and the carbon atoms of the heterocyclic ring, particularly C3.
Modification at the Indazole Nitrogen Atoms (N1, N2)
The presence of two non-equivalent nitrogen atoms in the indazole ring allows for regioselective functionalization, most commonly through alkylation. The reaction of an indazole with an alkylating agent in the presence of a base typically produces a mixture of N1 and N2 isomers.
The regioselectivity of N-alkylation is highly sensitive to both steric and electronic effects of substituents on the indazole ring, as well as the reaction conditions.
Conditions: The choice of base and solvent plays a crucial role. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 selectivity in the alkylation of many substituted indazoles.
Substituent Effects: Electron-withdrawing groups on the benzene ring can influence the N1/N2 ratio. For example, a substituent at the C7 position, such as a nitro or ester group, has been observed to confer excellent N-2 regioselectivity. Conversely, bulky substituents at the C3 position can sterically hinder reaction at N2, thereby favoring N1 substitution.
To achieve definitive regioselectivity, protecting group strategies are often employed. The 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to selectively protect the N2 position. This allows for subsequent directed functionalization at other sites, after which the SEM group can be cleanly removed.
Table 2: General Influence of Substituents on N-Alkylation Regioselectivity
| Substituent Position | Nature of Substituent | Preferred Site of Alkylation | Reference |
| C3 | Bulky (e.g., tert-butyl) | N1 | |
| C7 | Electron-withdrawing (e.g., -NO2, -CO2Me) | N2 | |
| N2 | Protecting Group (e.g., SEM) | N1 (for subsequent reaction) |
Substituent Effects at C3, C5, and Other Positions of the Indazole Ring
Functionalization of the carbon framework of the indazole ring, especially at the C3 position, is essential for creating structural diversity. The inherent reactivity of the indazole ring can be modulated by the electronic properties of its substituents. The difluoromethoxy group at C6 is electron-withdrawing, which influences the electron density and reactivity of the entire heterocyclic system.
C3-Position Functionalization: The C3 position is a common site for modification.
Metalation: After protecting the N1 or N2 position, the C3 proton can be abstracted using a strong base like n-butyllithium (n-BuLi). The resulting lithiated intermediate is a powerful nucleophile that can react with a wide range of electrophiles to introduce alkyl, acyl, and other groups.
Cross-Coupling Reactions: C3-haloindazoles are valuable precursors for metal-catalyzed cross-coupling reactions. For example, 3-iodo-1H-indazole derivatives can undergo Suzuki-Miyaura coupling with various boronic acids to form C3-aryl or C3-heteroaryl indazoles. The existence of compounds like 6-(difluoromethoxy)-3-iodo-1H-indazole highlights this synthetic route.
Copper-Catalyzed Allylation: An umpolung strategy, where N-(benzoyloxy)indazoles are used as electrophiles, enables a highly C3-selective allylation reaction using copper hydride (CuH) catalysis. This method can install quaternary stereocenters at the C3 position with high enantioselectivity.
Functionalization at Other Positions: Other positions on the benzene ring can also be functionalized. For example, the compound 5-bromo-6-(difluoromethoxy)-1H-indazole is a known derivative, indicating that electrophilic aromatic substitution (like bromination) can be directed to the C5 position, ortho to the activating N1 atom of the pyrazole ring. The electronic effects of the difluoromethoxy group at C6 and the directing influence of the fused pyrazole ring will collectively determine the outcome of such substitutions.
Introduction of Carboxylic Acid, Ester, and Amide Functionalities
The introduction of carboxylic acid, ester, and amide groups at the C3-position of the this compound scaffold is a critical step in the synthesis of various biologically active molecules. These functional groups serve as versatile handles for further molecular elaboration and are key components of many pharmacophores.
Synthesis of this compound-3-carboxylic acid
The primary route to obtaining this compound-3-carboxylic acid involves the hydrolysis of a corresponding ester, typically the ethyl or methyl ester. This saponification is generally achieved under basic conditions. For instance, the ethyl ester of this compound-3-carboxylate can be treated with a base like sodium hydroxide (B78521) in an aqueous medium. chemicalbook.com The reaction mixture is heated to facilitate the hydrolysis, and subsequent acidification with a strong acid, such as hydrochloric acid, precipitates the desired carboxylic acid product. mychemblog.com One documented procedure reports a yield of 26% for this transformation. mychemblog.com
Another synthetic approach starts from a suitably substituted precursor, such as 4-nitrophenol, which undergoes a series of reactions including difluoromethylation and cyclization to form the indazole ring system with an ester group at the C3 position. This ester is then hydrolyzed to yield the carboxylic acid. google.mv
Table 1: Synthesis of this compound-3-carboxylic acid
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl this compound-3-carboxylate | 1. NaOH, Water 2. HCl | 1. Heat (60 °C), 24 h 2. Cool, Acidify to pH 1 | This compound-3-carboxylic acid | 26% | mychemblog.com |
Synthesis of this compound-3-carboxylate Esters
Ester derivatives of this compound-3-carboxylic acid are key intermediates, often serving as precursors to the carboxylic acid itself or to amide derivatives. The synthesis of these esters can be achieved through several methods.
One common method is the palladium-catalyzed carbonylation of a 3-bromo-6-(difluoromethoxy)-1H-indazole precursor. This reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, which acts as both the solvent and the nucleophile, in the presence of a palladium catalyst and carbon monoxide. nih.gov This approach allows for the direct installation of a carboxylate ester group at the C3 position.
Alternatively, direct esterification of this compound-3-carboxylic acid can be performed by reacting the acid with an alcohol under acidic conditions (e.g., using a catalytic amount of sulfuric acid). jocpr.com
Table 2: Synthesis of this compound-3-carboxylate Esters
| Method | Precursor | Reagents | Product Example | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Carbonylation | 3-Bromo-6-(difluoromethoxy)-1H-indazole | CO, Palladium catalyst, Alcohol (e.g., Methanol) | Methyl this compound-3-carboxylate | nih.gov |
Synthesis of this compound-3-carboxamides
Amide derivatives are frequently synthesized from this compound-3-carboxylic acid to explore structure-activity relationships in drug discovery programs. The most prevalent method involves the coupling of the carboxylic acid with a primary or secondary amine using a peptide coupling agent. sci-hub.se
A widely used modern coupling reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like N,N-dimethylformamide (DMF). mychemblog.comjocpr.comresearchgate.net The carboxylic acid is activated by HATU to form a highly reactive acyl-OAt ester, which is then readily attacked by the amine to form the amide bond with high efficiency. mychemblog.com
An alternative, more traditional two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the acid with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting this compound-3-carbonyl chloride is then reacted with the desired amine, often in the presence of a base to neutralize the HCl byproduct, to yield the final amide. google.com
Table 3: Synthesis of this compound-3-carboxamides
| Method | Reagents | Intermediate | Amine | Product | Reference |
|---|---|---|---|---|---|
| Amide Coupling | HATU, DIPEA, DMF | Activated OAt-ester | Primary or Secondary Amine | N-substituted-6-(difluoromethoxy)-1H-indazole-3-carboxamide | mychemblog.comjocpr.com |
Structure Activity Relationship Sar Studies on 6 Difluoromethoxy 1h Indazole Analogs in Preclinical Models
Systematic Exploration of Indazole Core Modifications and Their Impact on Biological Profiles
The biological activity of indazole-based compounds is highly sensitive to modifications of the core heterocyclic structure. Research has shown that the indazole ring itself is often superior to other heterocyclic systems for specific biological targets. nih.gov For instance, in the development of EZH2/1 inhibitors, the indazole ring was identified as the optimal scaffold among various heterocyclic rings tested. nih.gov
A critical aspect of the indazole core's SAR is the regiochemistry of substitution on the pyrazole (B372694) ring nitrogens, N-1 and N-2. The biological and pharmacokinetic properties of a compound can change dramatically depending on which nitrogen bears a given substituent. beilstein-journals.orgoptibrium.com Generally, direct alkylation of a 1H-indazole results in a mixture of N-1 and N-2 substituted products, and achieving regioselectivity is a key synthetic challenge. beilstein-journals.org
Studies on MAO-B inhibitors revealed that N-1 methylation of indazole-5-carboxamides led to extremely potent and selective compounds, with potency often increasing compared to their N-unsubstituted parent compounds. optibrium.com Conversely, the corresponding N-2 methylated isomers were less potent against the target. optibrium.com This highlights that the N-1 position is often crucial for establishing key interactions within a target's binding site. For example, docking models have suggested that the indazole N-2 atom can form a hydrogen bond with the backbone of specific amino acid residues like Ala564 in FGFR1, making substitution at the N-1 position more favorable for preserving this interaction. whiterose.ac.uk
The choice of base and solvent system during synthesis can influence the N-1/N-2 ratio, indicating that steric and electronic factors of substituents on the indazole ring play a significant role in directing the outcome of these modifications. nih.govbeilstein-journals.org
| Indazole Core Modification | Compound Series | Biological Target | Key Finding | Reference |
|---|---|---|---|---|
| N-1 Methylation | Indazole-5-carboxamides | MAO-B | N-1 methylated derivatives showed increased potency compared to N-unsubstituted analogs. Compound 12a was the most potent inhibitor in the series. | optibrium.com |
| N-2 Methylation | Indazole-5-carboxamides | MAO-B | N-2 methylated derivatives (e.g., 13b, 14b ) were less potent than their N-1 substituted isomers. | optibrium.com |
| Indazole vs. Other Heterocycles | EZH2/1 Inhibitors | EZH2/EZH1 | The indazole ring was determined to be the optimal heterocyclic core for inhibitory activity. | nih.gov |
The Role of the Difluoromethoxy Group as a Bioisostere and its Influence on Molecular Interactions
The difluoromethoxy group (-OCF₂H) is increasingly used in medicinal chemistry as a versatile bioisostere, a chemical substituent that can replace another group while retaining or enhancing the desired biological activity. It is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. acs.orgresearchgate.netresearchgate.net A key feature of the difluoromethoxy group is its character as a "lipophilic hydrogen bond donor." acs.orgresearchgate.net
Unlike the highly lipophilic trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) groups, the difluoromethyl (-CF₂H) and difluoromethoxy (-OCF₂H) moieties possess a C-H bond that can act as a hydrogen bond donor. acs.orgresearchgate.netmdpi.com This allows it to form specific interactions with biological targets, mimicking the hydrogen bonds formed by groups like hydroxyls. acs.org Studies have found that the hydrogen bond donor capacity of a difluoromethyl group is comparable to that of thiophenol or aniline (B41778) groups. acs.org
Furthermore, the difluoromethoxy group modulates lipophilicity in a nuanced way. While generally considered a lipophilicity-enhancing group, its actual effect can vary depending on the molecular context, sometimes leading to an increase or even a decrease in lipophilicity compared to a methyl group. informahealthcare.com This allows for fine-tuning of a molecule's physicochemical properties, such as membrane permeability and solubility. researchgate.netresearchgate.net The conformational properties of the difluoromethoxy group, when attached to an aryl ring, also influence its interaction with target proteins. informahealthcare.com
| Property | Description | Significance in Drug Design | Reference |
|---|---|---|---|
| Bioisosterism | Acts as a bioisostere for hydroxyl, thiol, and amine groups. | Allows for replacement of metabolically labile groups while maintaining key interactions. | acs.orgresearchgate.netresearchgate.net |
| Hydrogen Bonding | Functions as a lipophilic hydrogen bond donor via its C-H bond. | Can form crucial hydrogen bonds with target proteins, influencing binding affinity. | acs.orgresearchgate.net |
| Lipophilicity | Moderately lipophilic; less so than the trifluoromethoxy group. Its effect on overall molecular lipophilicity is context-dependent. | Enables fine-tuning of solubility, permeability, and metabolic stability. | acs.orginformahealthcare.com |
| Metabolic Stability | The presence of fluorine atoms generally increases metabolic stability compared to non-fluorinated analogs. | Can improve the pharmacokinetic profile of a drug candidate. | mdpi.comresearchgate.net |
Regiochemical Importance of Substituents for Target Interaction
The specific placement of substituents on the indazole ring is a determining factor for biological activity. Structure-activity relationship studies consistently demonstrate that moving a functional group from one position to another can lead to dramatic changes in potency and selectivity. nih.govnih.gov
For instance, in a series of indazole-based Rho kinase (ROCK1) inhibitors, the position of a single fluorine atom was critical. rsc.org A compound with fluorine at the C-6 position (6-fluoroindazole 52 ) exhibited potent ROCK1 inhibition (IC₅₀ = 14 nM) and excellent oral bioavailability (61%). In contrast, its regioisomer with fluorine at the C-4 position (compound 51 ) was significantly less potent (IC₅₀ = 2500 nM). rsc.org
Similarly, in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, SAR analysis revealed that substituent groups at both the C-4 and C-6 positions of the 1H-indazole scaffold were crucial for inhibitory activity. nih.gov Docking models suggested that these positions interact with key hydrophobic pockets in the enzyme, making their substitution patterns vital for effective binding. nih.gov Further studies on Protein Arginine Deiminase 4 (PAD4) inhibitors showed that a chloro substituent at the C-6 position of the indazole ring increased potency and conferred a 2-fold selectivity for PAD4 over PAD3, an effect not observed with substitution at other positions like C-7. nih.gov
These examples underscore that a deep understanding of the target's three-dimensional structure is essential for the rational placement of substituents to maximize desired interactions and optimize the biological profile.
| Compound Series | Target | Substituent Position | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Fluorinated Indazoles | ROCK1 | Fluorine at C-6 | Potent inhibition (IC₅₀ = 14 nM) and high oral bioavailability (61%). | rsc.org |
| Fluorinated Indazoles | ROCK1 | Fluorine at C-4 | Significantly lower potency (IC₅₀ = 2500 nM). | rsc.org |
| Chloro-substituted Indazoles | PAD4 | Chloro at C-6 | Increased potency and 2-fold selectivity over PAD3. | nih.gov |
| Chloro-substituted Indazoles | PAD4 | Chloro at C-7 | Modestly greater inhibitory activity against both PAD4 and PAD3, but without improved selectivity. | nih.gov |
| Substituted 1H-indazoles | IDO1 | C-4 and C-6 | Substituent groups at both positions were found to be crucial for inhibitory activity. | nih.gov |
Analysis of Fluorine Substituent Effects on Potency and Binding Affinity
Fluorine atoms are widely incorporated into drug candidates to modulate physicochemical and biological properties. researchgate.net Their effects, however, are highly dependent on their specific location within the molecule. In the context of indazole analogs, fluorine substitution can be a double-edged sword, either dramatically enhancing or diminishing potency.
Positive effects are often observed when fluorine is placed at the C-6 position of the indazole ring. As mentioned, a 6-fluoroindazole derivative was a potent ROCK1 inhibitor, while the 4-fluoro analog was not. rsc.org In another study on FGFR inhibitors, the introduction of a fluorine atom at the 6-position of the indazole ring led to improved enzymatic activity and cellular potency. rsc.org
Conversely, fluorine substitution can also be detrimental to activity. In the development of Pim kinase inhibitors, a fluorine atom at the C-4 position of an indazole lead compound reduced potency by a factor of 1000. blumberginstitute.org In a different series of FGFR inhibitors, fluorine substitutions on ancillary phenyl rings (rings B or C) were not tolerated, whereas substitution on the indazole core (ring A) was beneficial. rsc.org The introduction of fluorine can also increase hydrophobicity, which in some cases leads to a drop in potency, possibly due to decreased solubility or non-specific binding. nih.gov For a series of bisindole inhibitors, a strong correlation was observed between an increase in lipophilicity (logP) upon fluorination and a loss of potency in cell-based assays. nih.gov
These findings highlight that the strategic placement of fluorine is critical and its effects on potency are not universally predictable, requiring empirical testing guided by an understanding of the target's binding site topology.
| Compound Series | Target | Fluorine Position | Effect on Potency | Reference |
|---|---|---|---|---|
| Indazole Derivatives | ROCK1 | C-6 | Significantly enhanced potency (IC₅₀ = 14 nM vs. 2500 nM for C-4 analog). | rsc.org |
| 1H-indazol-3-amine Derivatives | FGFR1/FGFR2 | C-6 of Indazole Ring | Improved enzymatic activity and cellular potency. | rsc.org |
| Indazole Lead Compound | Pim kinase | C-4 | Reduced potency by 1000-fold. | blumberginstitute.org |
| 1H-indazol-3-amine Derivatives | FGFR1/FGFR2 | Ancillary Phenyl Rings | Fluorine substitution was not tolerated. | rsc.org |
| Bisindole Derivatives | HIV-1 gp41 | Various positions | Reduced potency, correlated with increased hydrophobicity. | nih.gov |
Preclinical and in Vitro Biological Investigations of 6 Difluoromethoxy 1h Indazole Derivatives
Kinase Inhibition Studies
Derivatives of 6-(difluoromethoxy)-1H-indazole have been extensively investigated for their ability to inhibit various kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition in Cell Models
Apoptosis signal-regulating kinase 1 (ASK1) is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway and is involved in cellular responses to stress, inflammation, and apoptosis. nih.gov The inhibition of ASK1 is a promising therapeutic strategy for a range of conditions, including neurodegenerative diseases, diabetes, and cancer. nih.gov Research has identified derivatives of this compound as potential ASK1 inhibitors. nih.govmdpi.com For instance, certain pyrazole-based derivatives have been reported as ASK1 kinase inhibitors, with one macrocyclic compound showing a cellular IC50 of 95 nM. mdpi.com The development of CNS-penetrant ASK1 inhibitors highlights the potential of these compounds for treating neurodegenerative disorders. mdpi.com
Factor XIa (FXIa) Inhibition for Antithrombotic Research
Factor XIa (FXIa) is a serine protease that plays a crucial role in the intrinsic pathway of blood coagulation. researchgate.net Its inhibition is an attractive target for the development of new antithrombotic agents with a potentially lower risk of bleeding complications compared to traditional anticoagulants. nih.govacs.org Several studies have focused on developing this compound derivatives as FXIa inhibitors. nih.govacs.orgnih.gov For example, a series of compounds was designed where the 6-(difluoromethoxy) group was incorporated into a pyridinone scaffold, leading to potent FXIa inhibitors. acs.org One such compound, asundexian (B3325157) (BAY 2433334), emerged from an extensive research program and has shown promise in clinical trials as a once-daily oral antithrombotic agent. nih.gov The structure-activity relationship studies revealed that sterically less demanding substituents, such as difluoromethoxy, were more favorable for potency compared to bulkier groups like trifluoromethoxy. acs.org Another example includes a derivative where a 3-amino-1H-indazole-6-carboxamide moiety, which can be considered a related structure, replaced another part of the molecule, resulting in an inhibitor with an IC50 value of 0.9 nM for FXIa. nih.gov
Inhibition of Tyrosine Kinases (e.g., TRK, VEGFR-2, ROS-1)
Tyrosine kinases are a large family of enzymes that are critical for cell signaling, and their aberrant activation is a common driver of cancer growth and proliferation. Derivatives of this compound have been investigated as inhibitors of several receptor tyrosine kinases (RTKs), including Tropomyosin receptor kinases (TRKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and ROS-1.
For instance, a series of 3-benzimidazol-2-yl-1H-indazole analogs have been developed as RTK inhibitors. researchgate.net In the context of TRK inhibition, compounds incorporating an amido-phenoxy-indazole structure with a 6-difluoromethoxy substituent have demonstrated potent inhibitory effects. google.com Similarly, research into Fms-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia (AML) has led to the development of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives. nih.govnih.gov One of the most potent inhibitors from this series, compound 8r, showed strong inhibitory activity against both wild-type FLT3 and its drug-resistant mutants, with nanomolar IC50 values and high selectivity. nih.govnih.gov
Cyclin-Dependent Kinases (CDKs) and Checkpoint Kinase 1 (CHK1) Modulation
Cyclin-dependent kinases (CDKs) and checkpoint kinase 1 (CHK1) are key regulators of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy. While direct studies on this compound derivatives specifically targeting CDKs and CHK1 are not extensively detailed in the provided results, the broader class of indazole derivatives has shown activity against these kinases. For example, pyrazole-based inhibitors have demonstrated modest activity against CDK1. mdpi.com The general principle of kinase modulation by indazole-containing compounds suggests the potential for designing this compound derivatives with specific activity towards CDKs and CHK1. google.comgoogleapis.com
Dual IDO1/TDO Enzyme Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in tumor-induced immunosuppression by catalyzing the breakdown of tryptophan. ekb.egbohrium.com The dual inhibition of IDO1 and TDO is a promising strategy in cancer immunotherapy. ekb.egsci-hub.se A series of 4,6-substituted-1H-indazole derivatives has been synthesized and evaluated for their dual inhibitory activity against IDO1 and TDO. bohrium.com One notable compound from this series, compound 35, which features a different substitution pattern but highlights the potential of the indazole scaffold, displayed potent inhibition of both IDO1 (IC50 = 0.74 µM) and TDO (IC50 = 2.93 µM) in enzymatic assays. bohrium.com This compound also demonstrated antitumor activity in a mouse xenograft model. bohrium.com
Antiproliferative Activity in Cancer Cell Lines (In Vitro)
The ability of this compound derivatives to inhibit various kinases and other cellular targets translates into significant antiproliferative activity against a range of cancer cell lines in vitro.
Indazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle distribution. For instance, 1H-indazol-3-amine derivatives have been optimized as potent fibroblast growth factor receptor (FGFR) inhibitors, with one compound exhibiting an IC50 of 25.3 nM against the KG1 cell line. nih.gov
The antiproliferative effects of sulfonamide-indazole hybrids have also been reported, suggesting their potential as viable drug candidates. Furthermore, a series of (3',4',5'-trimethoxyphenyl)-indolyl-propenone derivatives, while not directly containing the this compound core, demonstrate the anticancer potential of indole-based compounds, with one derivative showing IC50 values as low as 0.16 µM against the HT29 cancer cell line. nih.gov The antiproliferative activity of 1H-benzo[f]indazole-4,9-dione-based derivatives has also been evaluated, with IC50 values in the micromolar range against MCF-7 and KATO-III cell lines. researchgate.net
Interactive Data Table: In Vitro Antiproliferative Activity of Indazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1H-Indazol-3-amine derivative (2a) | KG1 | 0.0253 | nih.gov |
| 1H-Indazol-3-amine derivative (2a) | SNU16 | 0.0774 | nih.gov |
| Pyrazole-based Aurora A kinase inhibitor (6) | HCT116 | 0.39 | mdpi.com |
| Pyrazole-based Aurora A kinase inhibitor (6) | MCF7 | 0.46 | mdpi.com |
| Pyrazolyl benzimidazole (B57391) (7) | A549 (Lung) | 0.487 | mdpi.com |
| Pyrazolyl benzimidazole (7) | HT29 (Colon) | 0.381 | mdpi.com |
| 1H-benzo[f]indazole-4,9-dione derivative (2b) | KATO-III | 25.5 | researchgate.net |
| 1H-benzo[f]indazole-4,9-dione derivative (2b) | MCF-7 | 27.5 | researchgate.net |
| (3',4',5'-trimethoxyphenyl)-indolyl-propenone (9e) | HT29 | 0.16 | nih.gov |
| (3',4',5'-trimethoxyphenyl)-indolyl-propenone (9e) | HeLa | 0.37 | nih.gov |
| (3',4',5'-trimethoxyphenyl)-indolyl-propenone (9e) | MCF-7 | 0.17 | nih.gov |
Antimicrobial and Antiparasitic Research
Antileishmanial Activity
No studies detailing the evaluation of this compound or its derivatives for antileishmanial activity against species such as Leishmania infantum, Leishmania tropica, or Leishmania major have been reported. Research on other substituted indazoles, such as 3-chloro-6-nitro-1H-indazole derivatives, has shown species-dependent activity, but this cannot be extrapolated to the difluoromethoxy-substituted compound.
Antibacterial and Antifungal Evaluations
There is no available data on the antibacterial or antifungal properties of this compound derivatives. The scientific literature contains studies on other heterocyclic compounds with a difluoromethoxy group, such as 5-(difluoromethoxy)-1H-benzimidazole derivatives, which have been investigated for antimicrobial potential, but similar research on the this compound core is not present.
Antiprotozoal Activities (e.g., Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis)
No in vitro studies on the efficacy of this compound derivatives against the protozoan parasites Giardia intestinalis, Entamoeba histolytica, or Trichomonas vaginalis have been published.
Anti-inflammatory Research (In Vitro)
Cyclooxygenase-2 (COX-2) Inhibition
While various indazole derivatives are recognized as potent and selective COX-2 inhibitors, specific data on the COX-2 inhibitory activity of this compound is not available. Computational docking studies have been performed on indazole analogs with difluorophenyl groups, but not specifically the 6-(difluoromethoxy) substitution.
Modulation of Apoptosis-Related Proteins and Signaling Pathways (e.g., ASK1-p38/JNK)
There is no published research investigating the effect of this compound derivatives on apoptosis signal-regulating kinase 1 (ASK1) or the associated p38/JNK signaling pathways.
Computational and Theoretical Chemistry Studies of 6 Difluoromethoxy 1h Indazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the intrinsic properties of 6-(difluoromethoxy)-1H-indazole and its derivatives.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. For indazole derivatives, DFT calculations, often employing the B3LYP hybrid functional with basis sets like 6-31G* or 6-311++G(d,p), are utilized to determine optimized molecular geometries, vibrational frequencies, and electronic properties. tue.nlnih.govajrconline.org These calculations are crucial for understanding the molecule's stability and reactivity. researchgate.netnih.gov
Studies on related indazole structures have shown that DFT can predict molecular geometries that are in good agreement with experimental data from X-ray crystallography. ajrconline.org The method is also used to calculate various global reactivity parameters that describe the chemical behavior of the molecule. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. ajrconline.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is an important parameter. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For similar heterocyclic compounds, a smaller HOMO-LUMO gap has been correlated with increased bioactivity. researchgate.net The electronic properties of fluorinated compounds can be significantly perturbed compared to their parent compounds due to changes in the energy levels of HOMO and LUMO, which can dramatically alter the reactivity pattern. nih.gov
| Parameter | Description | Significance in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher energy often correlates with greater reactivity. researchgate.net |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower energy often correlates with greater reactivity. researchgate.net |
| Energy Gap (ΔE) | Difference in energy between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netresearchgate.net |
Prediction of Chemical Hardness, Softness, and Electrophilicity
Beyond HOMO-LUMO analysis, DFT calculations allow for the prediction of several other global reactivity descriptors:
Chemical Hardness (η): This parameter measures the resistance of a molecule to change its electron configuration. A higher value of chemical hardness indicates lower reactivity. researchgate.net
Chemical Softness (σ): As the inverse of hardness, softness indicates a molecule's polarizability. Higher softness suggests increased reactivity. researchgate.net
Electronegativity (χ): This describes the power of a molecule to attract electrons. researchgate.net
Electrophilicity Index (ω): This global index quantifies the electron-accepting capability of a molecule. researchgate.net
These parameters are calculated using the energies of the HOMO and LUMO and provide a more comprehensive picture of the molecule's reactivity. researchgate.netresearchgate.net
| Descriptor | Formula | Interpretation |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Higher value indicates less reactivity. researchgate.net |
| Chemical Softness (σ) | σ = 1 / η | Higher value indicates greater reactivity. researchgate.net |
| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Higher value indicates a stronger ability to attract electrons. researchgate.net |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Quantifies the ability of a molecule to accept electrons. researchgate.net |
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jmchemsci.comresearchgate.net This method is widely used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.govresearchgate.net
Prediction of Binding Modes and Key Interactions with Biological Targets
Molecular docking simulations can predict the binding modes of this compound derivatives within the active site of a target protein. jmchemsci.comnih.gov These simulations help in identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that are crucial for the stability of the protein-ligand complex. nih.govnih.gov For example, in studies of related compounds, docking has been used to visualize interactions with specific amino acid residues in the binding pocket of enzymes like DNA gyrase. nih.gov The analysis of these interactions is fundamental for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. bindingdb.org
Elucidation of Specific Receptor-Binding Sites
By analyzing the results of molecular docking, researchers can elucidate the specific binding sites of this compound on its biological targets. researchgate.netjmchemsci.com The identification of these binding pockets and the key residues involved is essential for structure-based drug design. nih.gov This information allows for the modification of the ligand's structure to enhance its binding affinity and selectivity for the target receptor. bindingdb.org For instance, understanding the specific interactions within a receptor's active site can guide the synthesis of new analogues with improved pharmacological profiles. jmchemsci.com
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between the compound and its environment over time, MD can provide a detailed view of its dynamic behavior, which is crucial for understanding its stability and mechanism of action at a molecular level.
MD simulations are instrumental in assessing the stability of a ligand within a biological target, such as an enzyme's active site, and in observing its conformational flexibility. For the indazole scaffold, studies have shown that these simulations can predict the stability of the ligand-protein complex. For instance, in a study on 1H-indazole derivatives as anti-inflammatory agents, MD simulations were used to evaluate the stability of a test compound within the active site of the Cyclooxygenase-2 (COX-2) enzyme. The results indicated that the compound remained relatively stable in the enzyme's active site over the course of the simulation.
Similarly, in a study of 3-chloro-6-nitro-1H-indazole derivatives as potential antileishmanial candidates, MD simulations were performed on the compound-enzyme complex to understand its structural stability and intermolecular affinity in a biological context. The complex was found to maintain a stable equilibrium, with structural deviations of approximately 1–3 Å, indicating a stable binding interaction. These examples highlight how MD simulations could be applied to this compound to predict its stability and conformational dynamics within a specific biological target.
A key metric often analyzed in these simulations is the root-mean-square deviation (RMSD), which measures the average distance between the atoms of the simulated structure and a reference structure. A stable RMSD value over time suggests that the compound has reached a stable conformation within the binding site. Another important analysis is the calculation of binding free energies, often using methods like the Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) approach, which can provide a quantitative measure of the binding affinity.
Table 1: Illustrative Data from MD Simulations of Indazole Derivatives
| Parameter | Value | Interpretation | Reference |
| RMSD of Ligand-Protein Complex | ~1–3 Å | Indicates good structural stability of the complex. | |
| Binding Free Energy (MM-GBSA) | -8.49 kcal/mol | Suggests a favorable binding affinity of the ligand for the target protein. |
While molecular docking provides a static snapshot of the likely binding pose of a ligand, MD simulations can refine this initial prediction by accounting for the dynamic nature of both the ligand and the protein. The simulation allows for the exploration of various possible binding orientations and the identification of the most stable and energetically favorable interactions.
For example, MD simulations can reveal the role of specific amino acid residues and water molecules in mediating the binding of the ligand. In a computational study of Monoamine Oxidase B (MAO-B) inhibitors, it was noted that water molecules can play a crucial role in influencing the spatial orientation of amino acids in the active site, which in turn affects the binding of ligands. MD simulations can capture these dynamic interactions, providing a more accurate representation of the binding event than docking alone.
The refinement process involves analyzing the interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation. This information is critical for understanding the key determinants of binding affinity and selectivity, and can guide further optimization of the compound's structure to enhance these interactions.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling and virtual screening are powerful computational techniques used to identify new molecules with the potential to bind to a specific biological target. These methods are particularly useful in the early stages of drug discovery for exploring large chemical libraries and prioritizing compounds for experimental testing.
A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to interact with a specific target. This model can be generated based on the structure of a known active ligand or a set of active compounds.
Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process known as virtual screening. This allows for the rapid identification of new molecules that match the pharmacophore and are therefore likely to be active. For instance, a pharmacophoric model for MAO-B inhibitors was constructed and used to screen a database, leading to the identification of several potential new inhibitors.
Virtual screening can also be structure-based, where a library of compounds is docked into the binding site of a target protein to predict their binding affinity. This approach was used in the discovery of novel inhibitors for various targets, including SARS-CoV-2 3CL protease and Protease-Activated Receptor 4 (PAR4). In the case of PAR4, a virtual screen of a make-on-demand chemical library led to the identification of a single hit compound, which was then optimized into a series of potent antagonists.
For this compound, a pharmacophore model could be developed based on its key structural features and known interactions with a target. This model could then be used to screen for other compounds with similar properties, potentially leading to the discovery of novel ligands with improved activity or different scaffolds.
Table 2: Example of a Pharmacophore Model for MAO-B Inhibition
| Pharmacophoric Feature | Number of Features | Description | Reference |
| Aromatic Region | 2 | Represents areas of aromaticity crucial for binding. | |
| Hydrogen Acceptor | 1 | Indicates a region that can accept a hydrogen bond. |
Advanced Characterization and Analytical Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 19F NMR, SELNOESY, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 6-(Difluoromethoxy)-1H-indazole, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule. While specific spectral data for this compound is not widely published, analysis of closely related analogs such as 2-(2-(Difluoromethoxy)phenyl)-2H-indazole and other substituted indazoles allows for a comprehensive understanding of its expected NMR characteristics. rsc.org
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the proton of the difluoromethoxy group. The indazole protons will appear as multiplets in the aromatic region, with their chemical shifts and coupling constants influenced by the position of the difluoromethoxy group. The proton of the -OCHF₂ group is anticipated to appear as a triplet due to coupling with the two fluorine atoms (²JHF). For instance, in 2-(2-(Difluoromethoxy)phenyl)-2H-indazole, this proton signal appears as a triplet at 6.47 ppm with a coupling constant (JH,F) of 73.3 Hz. rsc.org The N-H proton of the indazole ring typically appears as a broad singlet at a downfield chemical shift. rsc.org
¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. The carbons of the indazole ring will resonate in the aromatic region. The carbon of the difluoromethoxy group is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). In 2-(2-(Difluoromethoxy)phenyl)-2H-indazole, the -OCHF₂ carbon signal is observed at 116.0 ppm with a large coupling constant (¹JC,F) of 263.5 Hz. rsc.org
¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal, split into a doublet by the geminal proton (²JFH), is expected for the two equivalent fluorine atoms of the difluoromethoxy group. In the analog 2-(2-(Difluoromethoxy)phenyl)-2H-indazole, the ¹⁹F NMR spectrum shows a signal at -81.02 ppm. rsc.org In other difluoromethoxy-containing aromatic compounds, the ¹⁹F signal typically appears as a doublet with a coupling constant of around 72-73 Hz. rsc.org
2D NMR Techniques (HSQC, HMBC, SELNOESY): Two-dimensional NMR techniques are crucial for unambiguous assignment of the ¹H and ¹³C signals and for determining the connectivity of the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the assignment of each proton to its corresponding carbon. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between carbon and proton atoms, which is vital for establishing the connectivity of the entire molecular framework, including the position of the difluoromethoxy group on the indazole ring. columbia.edu
SELNOESY (Selective Nuclear Overhauser Effect Spectroscopy) can be used to identify through-space interactions between protons, providing insights into the spatial arrangement and conformation of the molecule. For substituted indazoles, NOESY experiments are decisive for elucidating the structure of regioisomers.
Table 1: Predicted NMR Data for this compound based on Analogues
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~7.0-8.0 | m | - | Aromatic CH |
| ¹H | ~6.5 | t | ²JHF ≈ 73 | OCHF₂ |
| ¹H | >10.0 | br s | - | N-H |
| ¹³C | ~110-150 | m | - | Aromatic C |
| ¹³C | ~115 | t | ¹JCF ≈ 260 | OCHF₂ |
| ¹⁹F | ~-80 | d | ²JFH ≈ 73 | OCHF₂ |
Note: This is a predictive table based on data from analogous compounds. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to study its fragmentation patterns under ionization.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula (C₈H₆F₂N₂O). For the related compound, 6-(Difluoromethoxy)-3-iodo-1H-indazole, the molecular weight is reported as 310.04 g/mol . nih.gov
The fragmentation pattern in the mass spectrum provides valuable structural information. For indazole derivatives, common fragmentation pathways involve the cleavage of the pyrazole (B372694) ring and loss of substituents. In the case of this compound, characteristic fragmentation would likely involve the loss of the difluoromethoxy group or parts of it. The presence of the difluoromethyl cation (CHF₂⁺) or related fragments could be observed.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 184.04 | Molecular Ion |
| [M-CHF₂O]⁺ | 117.04 | Loss of the difluoromethoxy group |
| [M-F]⁺ | 165.05 | Loss of a fluorine atom |
Note: This is a predictive table. Actual fragmentation patterns may vary depending on the ionization method used.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds, C=C bonds of the aromatic ring, and the C-O and C-F bonds of the difluoromethoxy group.
Based on the gas-phase IR spectrum of the parent indazole molecule, the N-H stretching vibration is expected to appear as a sharp band in the region of 3500-3600 cm⁻¹. psu.edu The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) and pyrazole rings will be observed in the 1400-1600 cm⁻¹ region. psu.edu The C-O-C stretching of the ether linkage and the C-F stretching of the difluoromethyl group will give rise to strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹. rsc.org
Table 3: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H stretch | 3500 - 3600 | Medium |
| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |
| C=C stretch (aromatic) | 1400 - 1600 | Medium to Strong |
| C-O-C stretch (ether) | 1200 - 1300 | Strong |
| C-F stretch | 1000 - 1100 | Strong |
X-ray Crystallography for Solid-State Structure and Co-Crystal Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly available, the technique is widely used for analogous indazole derivatives.
Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and torsional angles. This would definitively confirm the connectivity and conformation of the molecule in the solid state. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the indazole N-H group, which can influence the crystal packing and physical properties of the compound.
X-ray crystallography is also instrumental in the analysis of co-crystals, where this compound might be crystallized with another molecule. This is a common practice in pharmaceutical sciences to modify the physicochemical properties of a compound. The analysis of such co-crystals would elucidate the specific non-covalent interactions responsible for the formation of the new crystalline entity.
Future Research Directions and Research Tool Development for 6 Difluoromethoxy 1h Indazole
The indazole nucleus is a significant pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents. nih.govnih.govnih.gov The introduction of a difluoromethoxy group at the 6-position of the 1H-indazole scaffold imparts unique physicochemical properties, such as altered lipophilicity and hydrogen bonding capacity, making 6-(Difluoromethoxy)-1H-indazole a compound of considerable interest for future research. researchgate.net The following sections outline prospective research avenues for this specific molecule, focusing on synthetic methodologies, biological probes, complex molecular architectures, computational design, and materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
